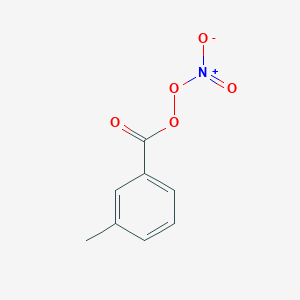

(3-Methylphenyl)(nitroperoxy)methanone

Beschreibung

(3-Methylphenyl)(nitroperoxy)methanone is a nitroperoxy-substituted aromatic ketone characterized by a 3-methylphenyl group attached to a methanone core, with a nitroperoxy (-O-O-NO₂) functional group. This compound is of significant interest in organic chemistry due to its unique electronic and steric properties, which arise from the interplay of the electron-withdrawing nitroperoxy group and the electron-donating methyl substituent. Its reactivity is influenced by the conjugation between the aromatic ring and the carbonyl group, as well as the labile nature of the peroxy bond, making it a candidate for studies in oxidation reactions, explosive materials, and pharmaceuticals .

Eigenschaften

CAS-Nummer |

62820-99-9 |

|---|---|

Molekularformel |

C8H7NO5 |

Molekulargewicht |

197.14 g/mol |

IUPAC-Name |

nitro 3-methylbenzenecarboperoxoate |

InChI |

InChI=1S/C8H7NO5/c1-6-3-2-4-7(5-6)8(10)13-14-9(11)12/h2-5H,1H3 |

InChI-Schlüssel |

HJGURQOGPAEQPE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)OO[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)(nitroperoxy)methanone typically involves the nitration of a suitable precursor, such as 3-methylbenzaldehyde, followed by the introduction of a peroxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents, such as hydrogen peroxide, to facilitate the formation of the nitroperoxy group.

Industrial Production Methods

Industrial production of (3-Methylphenyl)(nitroperoxy)methanone may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methylphenyl)(nitroperoxy)methanone undergoes various chemical reactions, including:

Oxidation: The nitroperoxy group can be further oxidized to form more complex peroxides.

Reduction: Reduction of the nitroperoxy group can lead to the formation of hydroxylamines or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.

Major Products Formed

Oxidation: Formation of higher-order peroxides.

Reduction: Production of hydroxylamines or amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(3-Methylphenyl)(nitroperoxy)methanone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Methylphenyl)(nitroperoxy)methanone involves the interaction of its nitroperoxy group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and modulate cellular pathways. The compound’s effects are mediated through its ability to alter redox balance and influence signaling pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of (3-Methylphenyl)(nitroperoxy)methanone, emphasizing substituent effects on chemical reactivity, stability, and biological activity.

Table 1: Comparison of (3-Methylphenyl)(nitroperoxy)methanone with Similar Compounds

Substituent Position Effects

- Methyl Group Position : The 3-methyl isomer exhibits greater steric hindrance compared to the 4-methyl analog, reducing accessibility for nucleophilic attacks on the carbonyl group. This steric effect is critical in hydrogenation reactions, where ortho-substituted methyl groups (as in 3-methyl) lower conversion yields due to hindered catalyst interaction .

- Nitroperoxy vs. Nitro: The presence of the peroxy bond in (3-Methylphenyl)(nitroperoxy)methanone introduces oxidative lability, making it more reactive in radical-mediated processes than its nitro-only counterpart .

Electronic and Steric Influences

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in 3-chlorophenyl analogs) amplify electron withdrawal, destabilizing the peroxy bond and increasing decomposition rates .

- Methyl as Electron Donor: The 3-methyl group donates electron density via hyperconjugation, partially counteracting the nitroperoxy group’s electron-withdrawing effects. This balance impacts solubility and crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.